

Thiol-PEG3-Acetic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Thiol-PEG3-acetic acid*

Cat. No.: *B568881*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of **Thiol-PEG3-acetic acid**. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and surface modification due to its unique structure, which features a terminal thiol group and a carboxylic acid separated by a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer.

Core Chemical Properties

Thiol-PEG3-acetic acid's distinct chemical properties make it a versatile reagent in a variety of scientific applications. The terminal thiol group allows for covalent attachment to maleimide-functionalized molecules or gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The PEG spacer enhances aqueous solubility and biocompatibility of the resulting conjugates.^{[1][2]}

Quantitative Data Summary

A summary of the key quantitative data for **Thiol-PEG3-acetic acid** is presented in the table below. These values are essential for accurate stoichiometric calculations in experimental protocols.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O ₅ S	[1]
Alternate Molecular Formula	C ₈ H ₁₆ O ₅ S	[1]
Molecular Weight	238.3 g/mol	[1]
Alternate Molecular Weight	224.28 g/mol	[1]
Solubility	Soluble in water and common organic solvents (e.g., DMSO, DMF)	[3]
pKa (Carboxylic Acid)	Estimated to be in the range of 3-5	
Reactivity	Thiol group reacts with maleimides and gold surfaces. Carboxylic acid reacts with primary amines.	[1]

Note: An alternate formula and molecular weight are provided from one source, which may refer to a related compound, **Thiol-PEG3-acetic acid**. The pKa value is an estimate based on structurally similar short-chain PEG carboxylic acids, as a specific experimental value is not readily available.

Experimental Protocols

Detailed methodologies for key experiments involving **Thiol-PEG3-acetic acid** are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Conjugation of Thiol-PEG3-acetic acid to a Primary Amine

This protocol outlines the general steps for conjugating the carboxylic acid moiety of **Thiol-PEG3-acetic acid** to a molecule containing a primary amine (e.g., a protein, peptide) using carbodiimide chemistry.[1]

Materials:

- **Thiol-PEG3-acetic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Amine-containing molecule of interest
- Reaction Buffer (e.g., MES, PBS), pH 6.0-7.5
- Quenching Solution (e.g., hydroxylamine, Tris buffer)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

- **Activation of Carboxylic Acid:** Dissolve **Thiol-PEG3-acetic acid** in the reaction buffer. Add a molar excess of NHS (or sulfo-NHS) and EDC to the solution. Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.[\[1\]](#)
- **Conjugation to Amine:** Add the amine-containing molecule to the activated **Thiol-PEG3-acetic acid** solution. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction pH should be maintained between 7.2 and 7.5 for optimal amide bond formation.[\[1\]](#)
- **Quenching:** Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[\[1\]](#)
- **Purification:** Remove excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified conjugate.[\[1\]](#)

Surface Modification of Gold Biosensors

This protocol details the functionalization of gold surfaces using **Thiol-PEG3-acetic acid** to create a self-assembled monolayer (SAM), which can then be used for the immobilization of bioreceptors.[\[4\]](#)

Materials:

- Gold-coated substrates
- **Thiol-PEG3-acetic acid**
- Absolute ethanol
- EDC/NHS solution
- Bioreceptor solution
- Blocking solution (e.g., ethanolamine, BSA)
- Wash Buffer (e.g., PBS)
- Deionized (DI) water

Methodology:

- Preparation of Thiol Solution: Prepare a 1 mM solution of **Thiol-PEG3-acetic acid** in absolute ethanol.[\[4\]](#)
- SAM Formation: Immerse the clean, dry gold substrates into the thiol solution and incubate for 18-24 hours at room temperature.[\[4\]](#)
- Rinsing and Drying: Remove the substrates, rinse with ethanol and DI water, and dry with a stream of nitrogen.
- Carboxyl Group Activation: Immerse the SAM-modified substrates in an EDC/NHS solution for 15-30 minutes at room temperature.[\[4\]](#)
- Bioreceptor Immobilization: Immediately immerse the activated substrates into the bioreceptor solution and incubate for 1-2 hours.
- Blocking Unreacted Sites: Immerse the substrates in a blocking solution for 15-30 minutes to deactivate any remaining NHS esters.[\[4\]](#)

- Final Rinsing: Rinse the substrates with the wash buffer. The functionalized biosensor is now ready for use.^[4]

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the modification of citrate-capped gold nanoparticles with **Thiol-PEG3-acetic acid** via ligand exchange.

Materials:

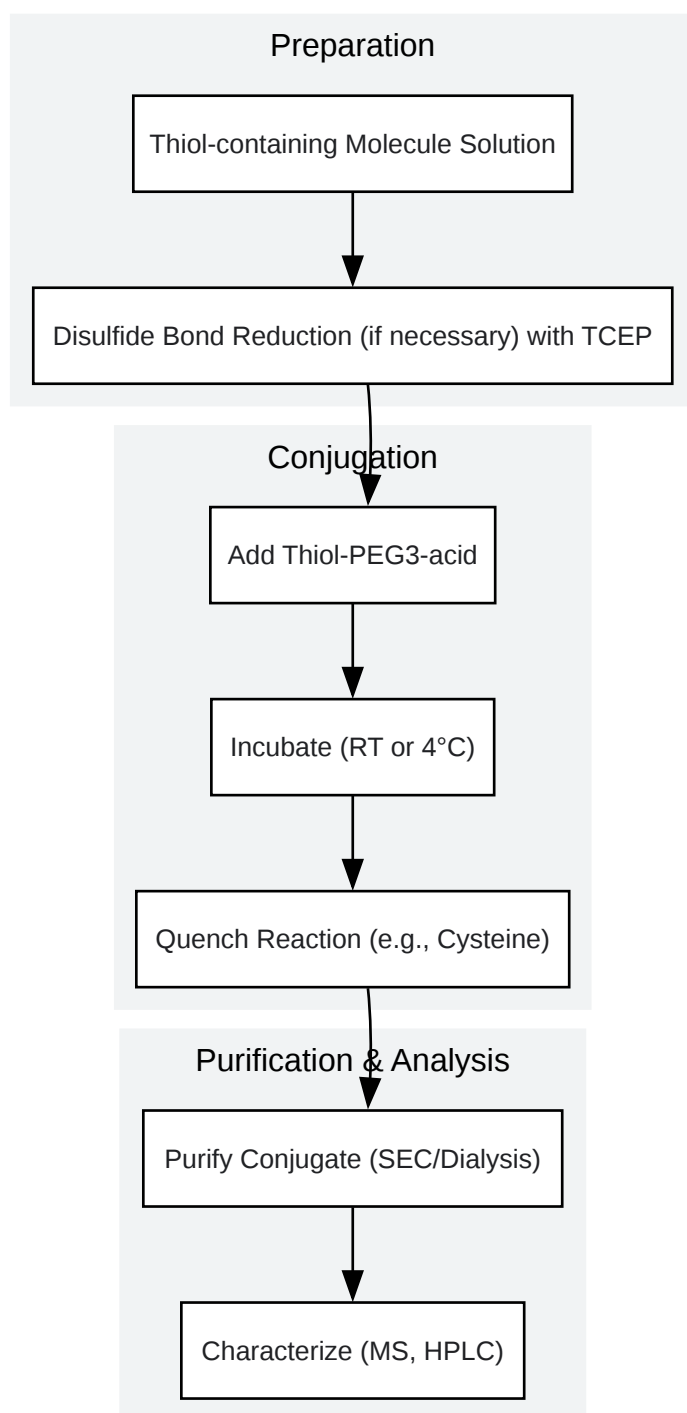
- Citrate-capped gold nanoparticle solution
- **Thiol-PEG3-acetic acid**
- Phosphate buffer (10 mM, pH 7.4)

Methodology:

- Preparation of PEG Linker Solution: Prepare a 1 mM stock solution of **Thiol-PEG3-acetic acid** in ethanol or water.
- Surface Modification: Add the **Thiol-PEG3-acetic acid** stock solution to the gold nanoparticle solution to achieve a high molar excess. Incubate the mixture for 12-24 hours at room temperature with gentle stirring.
- Purification: Centrifuge the solution to pellet the functionalized AuNPs. Carefully remove the supernatant and resuspend the nanoparticle pellet in the phosphate buffer. Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linkers.

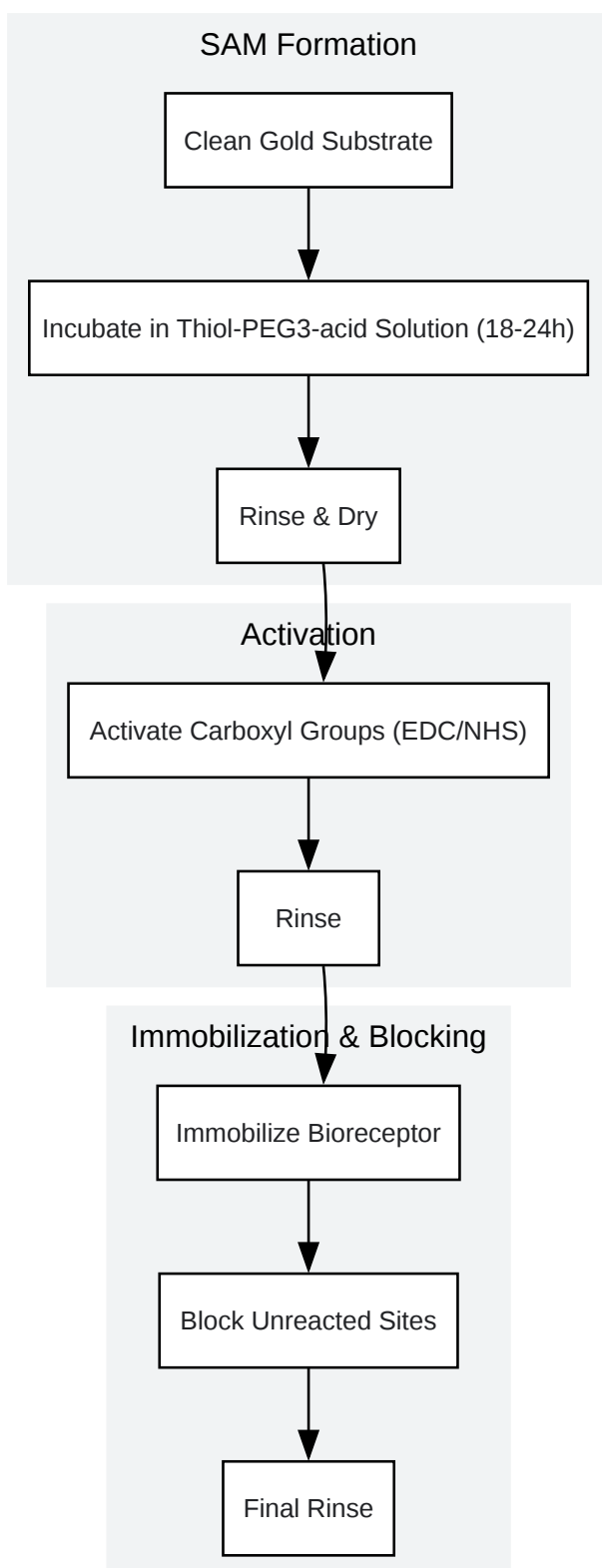
Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving **Thiol-PEG3-acetic acid**.



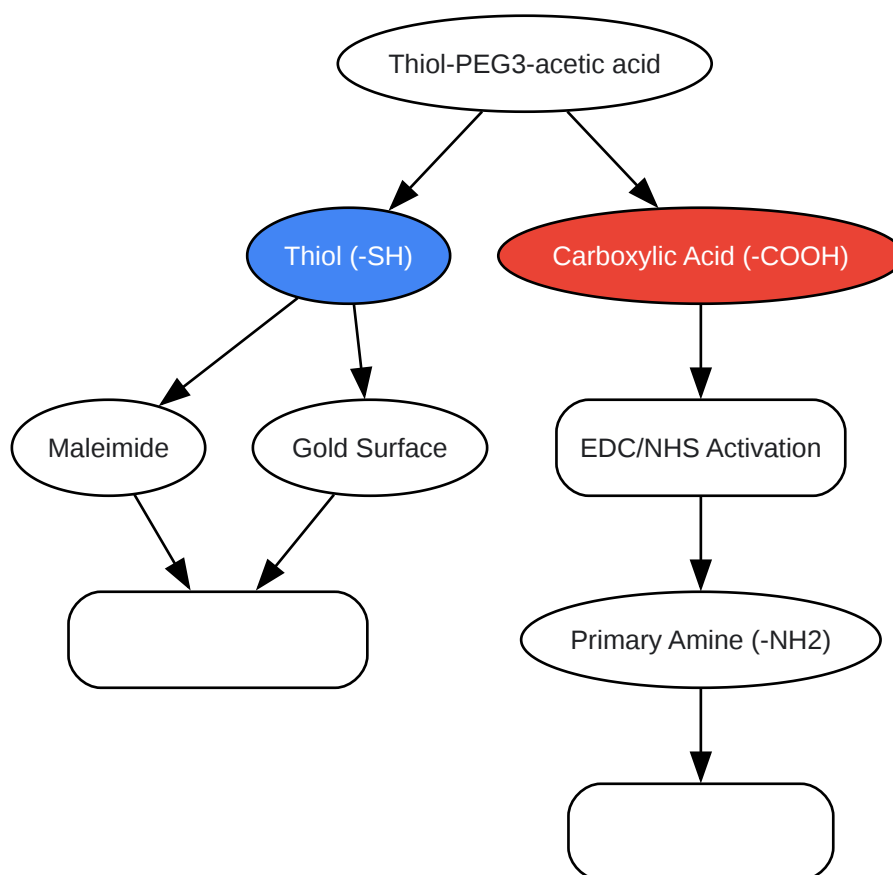
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Caption: Workflow for the conjugation of a thiol-containing molecule with Thiol-PEG3-acid.



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Caption: Workflow for surface modification of a gold biosensor with **Thiol-PEG3-acetic acid**.



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Caption: Reactivity pathways of **Thiol-PEG3-acetic acid**'s functional groups.

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